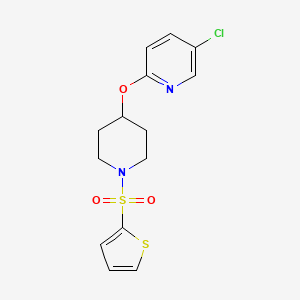

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5 and a piperidin-4-yloxy group at position 2. The piperidine ring is further functionalized with a thiophen-2-ylsulfonyl moiety, introducing sulfonyl and thiophene groups that confer distinct electronic and steric properties.

Properties

IUPAC Name |

5-chloro-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S2/c15-11-3-4-13(16-10-11)20-12-5-7-17(8-6-12)22(18,19)14-2-1-9-21-14/h1-4,9-10,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCLXLRKTIKSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a piperidine derivative that can be further functionalized.

Introduction of the Thiophene-2-ylsulfonyl Group: The thiophene-2-ylsulfonyl group is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chloride in the presence of a base.

Coupling with Pyridine: The final step involves coupling the functionalized piperidine with a chloropyridine derivative. This is typically achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can be contextualized by comparing it to three closely related analogs (Table 1). These comparisons highlight variations in substituents, heterocyclic cores, and their implications for physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Key Observations:

Core Heterocycle Differences: The pyrimidine analog (2034622-59-6) introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions compared to the pyridine-based target compound. This could influence binding affinity in enzyme-inhibitor systems . The amino-substituted pyridine derivative from demonstrates how electron-donating groups (e.g., -NH₂) can modulate reactivity and solubility, contrasting with the electron-withdrawing chloro and sulfonyl groups in the target compound.

Piperidine Substituent Variations: The thiophen-2-ylsulfonyl group in the target compound provides a balance between electron-withdrawing effects (via sulfonyl) and moderate lipophilicity (via thiophene). Substituent position on the piperidine ring (C3 vs. C4) alters spatial orientation. For example, the C3-substituted pyrimidine (2034622-59-6) may project the xanthene group into a different binding pocket compared to the C4-substituted target compound.

Functional Group Impact: Sulfonyl groups (as in the target compound) are known to participate in polar interactions with protein residues (e.g., lysine or arginine), whereas carbonyl groups (as in xanthene derivatives) may engage in weaker dipole-dipole interactions or act as hydrogen-bond acceptors . Thiophene moieties contribute to metabolic stability due to their resistance to oxidative degradation, whereas xanthene systems may face challenges in vivo due to their polycyclic structure .

Research Findings and Implications

While specific biological data for the target compound are absent in the provided evidence, insights from structural analogs suggest:

- Drug Design : The thiophene sulfonyl group could optimize target engagement in sulfonamide-sensitive systems (e.g., carbonic anhydrase inhibitors). In contrast, xanthene-based analogs may suit targets requiring bulky hydrophobic interactions (e.g., kinase ATP-binding pockets) .

- Synthetic Feasibility : The synthesis of such compounds likely involves multi-step protocols, including sulfonylation of piperidine intermediates and nucleophilic aromatic substitution, as evidenced by related pyridine derivatives .

- Structural Validation : Tools like SHELX (for crystallography) and structure-validation protocols are critical for confirming the stereochemistry and regiochemistry of complex heterocycles like the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.